molecular formula C15H20ClNO2 B4779408 3-chloro-N-cyclohexyl-4-ethoxybenzamide

3-chloro-N-cyclohexyl-4-ethoxybenzamide

Cat. No.: B4779408
M. Wt: 281.78 g/mol
InChI Key: KWWUDTRIUGOFLM-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-4-ethoxybenzamide is a benzamide derivative featuring a chloro substituent at the 3-position, an ethoxy group at the 4-position of the benzene ring, and a cyclohexylamine moiety attached via an amide bond. Benzamide derivatives are widely studied for their intermolecular interactions, such as hydrogen bonding and π–π stacking, which influence solubility, stability, and crystallinity .

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14-9-8-11(10-13(14)16)15(18)17-12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWUDTRIUGOFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-4-ethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-cyclohexyl-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-N-cyclohexyl-4-ethoxybenzamide with structurally related benzamides from the evidence:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features Reference
This compound* C₁₅H₂₀ClNO₂ Cl (3-position), OEt (4-position), cyclohexyl 281.78 (calculated) Hypothetical: Ethoxy may enhance lipophilicity; cyclohexyl contributes to steric bulk. N/A
3-Chloro-N-cyclohexylbenzamide C₁₃H₁₆ClNO Cl (3-position), cyclohexyl 237.73 Non-planar conformation; trans-amide group; N–H⋯O hydrogen bonds form C(4) chains .
4-Chloro-N-(3-methoxyphenyl)benzamide C₁₄H₁₁ClNO₂ Cl (4-position), OMe (3-position) 260.70 Methoxy at meta-position may disrupt symmetry; hydrogen bonding not explicitly reported.
4-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO Cl (4-position), Cl (3-position) 266.13 Dichloro substitution enhances electron-withdrawing effects; weak π–π interactions noted .
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClN₂O₂ NH₂ (3-position), OMe (4-position), Cl (3-position) 292.74 Amino group introduces hydrogen-bond donors; methyl increases steric hindrance.
3-Amino-4-chloro-N-(4-hydroxycyclohexyl)benzamide C₁₃H₁₆ClN₂O₂ NH₂ (3-position), Cl (4-position), 4-hydroxycyclohexyl 268.74 Hydroxycyclohexyl enables additional H-bonding; amino enhances polarity.

Key Observations:

Substituent Effects on Polarity and Solubility: The ethoxy group in the target compound (vs. Chloro substituents (electron-withdrawing) at the 3- or 4-position (e.g., ) may decrease electron density on the benzene ring, affecting reactivity and intermolecular interactions.

Crystallographic and Conformational Differences: 3-Chloro-N-cyclohexylbenzamide adopts a trans-amide conformation with non-planar geometry, forming C(4) chains via N–H⋯O hydrogen bonds. The ethoxy group in the target compound could disrupt this packing due to increased steric bulk. Dichloro-substituted analogs (e.g., ) exhibit weak π–π interactions, whereas amino-substituted derivatives () prioritize N–H⋯O/N hydrogen bonds, enhancing crystal stability .

Synthetic Considerations:

  • The synthesis of 3-chloro-N-cyclohexylbenzamide involves cyclohexylamine and 3-chlorobenzoyl isothiocyanate, yielding a byproduct with 15% fractional yield. Introducing an ethoxy group may require alternative reagents (e.g., ethoxybenzoyl chloride) and optimization to avoid side reactions.

Biological Relevance (Inferred): Amino-substituted analogs () are more likely to exhibit pharmacological activity due to hydrogen-bonding capacity, whereas the target compound’s ethoxy and cyclohexyl groups may favor membrane permeability in drug design contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-cyclohexyl-4-ethoxybenzamide
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3-chloro-N-cyclohexyl-4-ethoxybenzamide

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